3-Fluorophenyl-(2-thienyl)methanol
Description
Contextualization within Modern Organic Chemistry
3-Fluorophenyl-(2-thienyl)methanol is a chiral secondary alcohol featuring two distinct aromatic moieties attached to a central carbinol carbon. Its structure, comprising a fluorinated phenyl ring and a sulfur-containing thiophene (B33073) ring, places it within the important classes of organofluorine and organosulfur compounds. As a bi-aryl methanol (B129727) derivative, it represents a versatile scaffold in organic synthesis, where such structures are pivotal as synthetic intermediates and as core components of functional molecules. The presence of both an electron-withdrawing fluorine atom on the phenyl ring and an electron-rich thiophene ring creates a molecule with unique electronic and steric properties, making it a target of interest for creating substances with tailored characteristics.
Significance of Fluorinated Thiophene-Derived Methanols in Chemical Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity without significantly increasing its steric bulk.
Thiophene and its derivatives are themselves vital components in numerous applications. They are found in the structures of many pharmaceuticals and are fundamental building blocks for conducting polymers and organic semiconductors. The combination of these two motifs in fluorinated thiophene-derived methanols yields a class of compounds with significant potential. Research has demonstrated that the fluorination of thiophene-based polymers can effectively lower the HOMO and LUMO energy levels, which is advantageous for applications in organic photovoltaic devices and field-effect transistors. mdpi.comresearchgate.netCurrent time information in Bangalore, IN. In medicinal chemistry, the thienyl core is a recognized pharmacophore, and its combination with a fluorinated ring can lead to novel drug candidates with enhanced properties. fluorochem.co.ukmdpi.com
Historical Perspective of Related Organofluorine and Organosulfur Compounds
The field of organofluorine chemistry dates back to the 19th century, with early work by chemists like Borodin and Moissan laying the groundwork. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a critical breakthrough, though the reactivity and hazards associated with fluorinating agents meant the field developed slowly. rsc.org A major expansion occurred during World War II with the Manhattan Project, and the subsequent commercialization of compounds like Teflon and Freon by companies such as DuPont marked the beginning of industrial-scale organofluorine chemistry. rsc.org
Organosulfur chemistry, particularly involving thiophene, has an equally rich history. Thiophene was discovered by Victor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar. Its aromatic nature and reactivity have since been extensively studied, establishing it as a key heterocycle in organic chemistry. The development of synthetic methods to create complex molecules combining these two distinct historical streams of chemistry has enabled the creation of sophisticated structures like this compound.
Overview of Current Research Trajectories for this compound
While specific published research focusing exclusively on this compound is limited, its primary role in the scientific literature is that of a synthetic building block. The most direct and common research trajectory for this compound involves its synthesis, typically through the reduction of its corresponding ketone, (3-fluorophenyl)(2-thienyl)methanone.
Current research is heavily focused on achieving this transformation with high efficiency and, crucially, high enantioselectivity to produce a single, optically pure enantiomer. Prominent methodologies include:
Asymmetric Transfer Hydrogenation (ATH): This technique often employs well-defined transition metal catalysts, such as Noyori-Ikariya type ruthenium complexes, to transfer hydrogen from a simple source like isopropanol (B130326) or formic acid to the ketone. google.com Research in this area seeks to optimize catalysts for substrates containing heterocyclic rings like thiophene, where the heteroatom can influence catalytic activity. google.com
Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally benign route to chiral alcohols. nih.gov These enzymes can operate in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess (>99% ee). Research focuses on screening KRED libraries and protein engineering to find catalysts that are active and selective for sterically demanding aryl-heteroaryl ketones. nih.gov
Aims and Scope of Academic Inquiry into this compound
The academic interest in this compound and its analogs is driven by several key objectives:
Synthetic Methodology: A primary aim is the development of robust, scalable, and highly stereoselective synthetic routes. This includes the design of new catalysts (both metallic and enzymatic) that can efficiently produce enantiopure aryl-thienyl methanols, which are valuable chiral building blocks for more complex molecules.
Medicinal Chemistry: A significant scope of inquiry involves using this compound as a scaffold. By functionalizing the hydroxyl group or modifying the aromatic rings, chemists can generate libraries of new compounds for biological screening. Given that related di(3-thienyl)methanol has been investigated for anticancer properties, a logical research direction is to explore derivatives of this compound for similar activities. fluorochem.co.ukmdpi.com
Materials Science: The compound serves as a potential monomer or precursor for novel functional materials. The combination of the fluorescent properties of the aryl group, the conductive potential of the thiophene ring, and the modifying effects of fluorine makes it an attractive candidate for creating new polymers, dyes, or liquid crystals with specific optoelectronic properties.
Data and Findings
Table 1: Predicted Physicochemical Properties of a Related Compound: (3-Thien-2-ylphenyl)methanol
| Property | Value | Source |
| Molecular Formula | C11H10OS | PubChem |
| Molecular Weight | 190.26 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Note: This data is for the non-fluorinated analog (CAS 103669-00-7) and serves as an estimate. The presence of fluorine in the target compound would increase the molecular weight and likely alter the lipophilicity (XLogP3) and electronic properties. |
Table 2: Summary of Relevant Research Findings for the Synthesis of Aryl-Heteroaryl Methanols
| Research Focus | Key Findings | Reference Compound(s) | Reference |
| Asymmetric Transfer Hydrogenation | Noyori-Ikariya catalysts are effective for the reduction of ketones with an aromatic and a heterocyclic ring (furan, thiophene). High enantioselectivity (up to 99% ee) is achieved, particularly when the aromatic ring has an ortho-substituent. | Aryl-thienyl ketones | google.com |
| Biocatalytic Reduction | Carbonyl reductases (KREDs) can asymmetrically reduce thienyl ketones to their corresponding (S)-alcohols with excellent enantiomeric excess (>99% ee) in aqueous media. | Various thienyl ketones | |
| Biocatalytic System Development | A coupled enzyme system (alcohol dehydrogenase and formate (B1220265) dehydrogenase) in a two-phase system allows for the efficient synthesis of various chiral aromatic alcohols at high substrate concentrations. | Aromatic ketones | nih.gov |
| Catalytic Asymmetric Addition | Enantioenriched aryl heteroaryl-methanols can be synthesized via the catalytic asymmetric addition of organozinc reagents (derived from heteroaryl bromides) to aldehydes. | Diaryl- and aryl heteroaryl-methanols |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKVRGOGKKTBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluorophenyl 2 Thienyl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Fluorophenyl-(2-thienyl)methanol reveals two primary and logical disconnection points at the carbon-carbon bond between the carbinol carbon and each of the aromatic rings. This approach leads to two main synthetic strategies, both relying on the formation of this key bond through the reaction of a nucleophilic organometallic reagent with an electrophilic carbonyl compound.
Strategy A involves the disconnection between the 3-fluorophenyl group and the carbinol carbon. This retrosynthetic step suggests the use of a 3-fluorophenyl organometallic species, such as a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium reagent (3-fluorophenyllithium), which would act as a nucleophile. The corresponding electrophile would be thiophene-2-carboxaldehyde.
Strategy B follows the disconnection of the 2-thienyl group from the carbinol carbon. This pathway points to the use of a 2-thienyl organometallic nucleophile, such as 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide, reacting with the electrophilic 3-fluorobenzaldehyde (B1666160).
Both strategies are viable and rely on well-established organometallic chemistry. The choice between them may depend on factors such as the commercial availability and stability of the starting materials, as well as the potential for side reactions.

Classical Synthetic Routes to Thienylmethanol Derivatives
The classical approaches to synthesizing aryl-thienyl methanols, including the target compound, predominantly involve the use of highly reactive organometallic reagents.
Grignard-Based Approaches
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of this compound, this would typically involve the reaction of a 3-fluorophenylmagnesium halide with thiophene-2-carboxaldehyde. 3-Fluorophenylmagnesium bromide is a commercially available Grignard reagent, making this a convenient route. sigmaaldrich.comcymitquimica.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. A patent for related compounds describes the dropwise addition of a Grignard reagent to an aldehyde at 0°C, followed by heating to drive the reaction to completion. google.com Subsequent workup with an aqueous acid solution neutralizes the magnesium alkoxide intermediate to yield the final alcohol product.
Alternatively, the reaction can be performed using 2-thienylmagnesium bromide and 3-fluorobenzaldehyde. The choice between these two Grignard routes may be influenced by the relative reactivity and potential for side reactions of the respective aldehydes.
| Reactants | Reagent | Solvent | Typical Conditions |
| 3-Fluorobenzaldehyde | 2-Thienylmagnesium bromide | THF or Diethyl Ether | Anhydrous, inert atmosphere |
| Thiophene-2-carboxaldehyde | 3-Fluorophenylmagnesium bromide | THF or Diethyl Ether | Anhydrous, inert atmosphere |
| This table is interactive. Click on the headers to sort. |
Organolithium Reagent Mediated Syntheses
Organolithium reagents offer an alternative and often more reactive option for the synthesis of this compound. google.comgoogle.com One common approach involves the deprotonation of thiophene (B33073) at the 2-position using a strong base like n-butyllithium to form 2-thienyllithium. This highly nucleophilic species can then react with 3-fluorobenzaldehyde to form the desired product after an aqueous workup. The formation of 2-thienyllithium is a well-documented process. acs.org
Conversely, though less common due to the potential for competing reactions, 3-fluorophenyllithium (B15423450) could be generated and reacted with thiophene-2-carboxaldehyde. The handling of organolithium reagents requires stringent anhydrous and anaerobic conditions due to their high reactivity towards moisture and oxygen.
| Nucleophile | Electrophile | Base for Nucleophile Generation | Typical Conditions |
| 2-Thienyllithium | 3-Fluorobenzaldehyde | n-Butyllithium | Anhydrous, inert atmosphere, low temperature |
| 3-Fluorophenyllithium | Thiophene-2-carboxaldehyde | n-Butyllithium or other strong base | Anhydrous, inert atmosphere, low temperature |
| This table is interactive. Click on the headers to sort. |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a growing emphasis on the development of more efficient, selective, and environmentally benign methodologies.
Catalytic Approaches for Carbon-Carbon Bond Formation
Catalytic methods can offer significant advantages over stoichiometric organometallic reactions, including higher efficiency and selectivity. Asymmetric catalysis, in particular, allows for the synthesis of specific enantiomers of chiral molecules like this compound, which can be crucial for pharmaceutical applications.
One notable catalytic approach is the asymmetric addition of organometallic reagents to aldehydes. For instance, research has shown that chiral ligands can be used to control the stereochemical outcome of the addition of Grignard reagents to aldehydes. acs.org While not specifically demonstrated for this compound, the principles of catalytic asymmetric aryl transfer reactions are applicable.
Another advanced strategy involves transition-metal catalyzed cross-coupling reactions. These methods can form the key carbon-carbon bond under milder conditions and with greater functional group tolerance than traditional organometallic reactions. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable production methods.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents like diethyl ether and THF with greener alternatives. Research into solvent-free reactions or the use of more benign solvents like water or ethanol (B145695) is an active area. tandfonline.comdergipark.org.tr Microwave-assisted synthesis can often be performed with reduced or no solvent. tandfonline.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave and ultrasound-assisted syntheses can often accelerate reactions, leading to shorter reaction times and lower energy usage. tandfonline.com
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. mdpi.com
For the synthesis of this compound, a greener approach might involve a catalytic, one-pot reaction in a benign solvent, potentially under microwave irradiation to reduce reaction time and energy consumption. The development of such a process would represent a significant advancement in the sustainable production of this important chemical compound.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Employing catalytic methods over stoichiometric Grignard or organolithium reactions. |
| Less Hazardous Chemical Syntheses | Exploring alternatives to highly reactive and flammable organometallic reagents. |
| Designing Safer Chemicals | (Not directly applicable to the synthesis process itself) |
| Safer Solvents and Auxiliaries | Investigating the use of water, ethanol, or solvent-free conditions. tandfonline.comdergipark.org.tr |
| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy input. tandfonline.com |
| Use of Renewable Feedstocks | (Dependent on the ultimate source of starting materials) |
| Reduce Derivatives | Designing a synthesis that avoids the need for protecting groups. |
| Catalysis | Using catalytic amounts of reagents to promote the key C-C bond formation. mdpi.com |
| Design for Degradation | (Relates to the product's lifecycle, not its synthesis) |
| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent runaway conditions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and reaction conditions. |
| This table is interactive. Click on the headers to sort. |
Flow Chemistry Applications for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates. Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and superior safety profiles, making it an ideal platform for scalable production. While specific literature detailing the complete synthesis of this compound in a flow system is nascent, the principles and applications to analogous structures and key reaction steps are well-documented.
Flow processes have been successfully implemented for the synthesis of key intermediates for complex molecules like canagliflozin (B192856), which contains a (4-fluorophenyl)thiophen-2-yl)methyl moiety. kaimosi.com For instance, a three-step flow-batch hybrid procedure for a canagliflozin intermediate demonstrated exquisite control over highly reactive organometallic species, achieving a throughput of 26.8 g/h. kaimosi.com Such telescoped processes, which combine multiple reaction steps into a single continuous sequence, minimize manual handling and reduce waste. kaimosi.com
Furthermore, individual transformations crucial for the synthesis of diaryl methanols are readily adapted to flow conditions. The oxidation of primary alcohols to aldehydes, a potential step in a synthetic sequence involving the target compound, has been efficiently performed using TEMPO/NaOCl in a continuous flow reactor. acs.org This method allows for the safe and scalable oxidation of a variety of substrates, including those with sensitive heterocyclic moieties. acs.org The design of flow reactors, from custom-built systems to commercial standardized reactors, is a critical aspect of developing robust and scalable photochemical and other chemical processes. flowphotochem.eursc.org The ability to precisely control temperature, pressure, and residence time in microreactors or mesofluidic reactors can lead to significantly higher yields and purities compared to batch methods. rsc.orgacs.org
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of paramount importance.
Chiral Catalyst-Mediated Enantioselective Reductions
The most direct route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-fluorophenyl-(2-thienyl)ketone. This transformation can be achieved with high enantioselectivity using various chiral catalysts.
Chemical Catalysts: Corey-Bakshi-Shibata (CBS) catalysts, which are chiral 1,3,2-oxazaborolidines, are renowned for the enantioselective reduction of a wide array of prochiral ketones. nih.gov These catalysts, when used with a stoichiometric reductant like borane, coordinate to the ketone to facilitate a highly face-selective hydride transfer, yielding the alcohol in high enantiomeric excess (ee). nih.govnih.gov The modular nature of these catalysts allows for fine-tuning to fit specific substrates. nih.gov Rhodium and Iridium complexes with chiral ligands have also been employed for the asymmetric hydrosilylation of ketones, followed by hydrolysis to yield the chiral alcohol. acs.org While effective for many aryl methyl ketones, the selectivity for sterically demanding diaryl ketones can vary. acs.org
Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a green and highly selective alternative to chemical catalysts. acs.org These biocatalysts operate under mild conditions (ambient temperature and pH) and can exhibit exceptionally high enantioselectivity. acs.orgmdpi.com Numerous commercially available ADHs can reduce ketones to either the (R) or (S) alcohol, depending on the specific enzyme chosen. mdpi.com For example, studies on the reduction of various α-nitroketones have shown that specific ADHs can produce the corresponding alcohols with yields from 79-99% and ee values in the range of 92-99%. mdpi.com KREDs have been engineered and employed in the synthesis of key chiral intermediates for major pharmaceuticals, such as the active ingredient in Duloxetine, which involves the reduction of a thienyl ketone derivative. rsc.org
| Catalyst System | Substrate Type | Reductant | Yield (%) | ee (%) | Reference |
| Chiral Oxazaborolidine (CBS) | Prochiral Ketones | Borane | High | High | nih.gov |
| ADH440 | Aromatic Nitroketones | Isopropanol (B130326) | 79-99 | 92-99 | mdpi.com |
| KRED/GDH Fusion Protein | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Glucose | 98 | >99.9 | rsc.org |
| Rh-PyBOX Complex | Aryl Ketones | Diphenylsilane | 78-94 | Moderate-High | acs.org |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis involves the creation of molecules with multiple stereocenters in a controlled manner. For derivatives of this compound, this could involve reactions that introduce a new stereocenter adjacent to the alcohol-bearing carbon.
One common strategy is the Michael addition of a nucleophile to an α,β-unsaturated system where either the substrate or the nucleophile is chiral. Chiral nickel(II) glycinate (B8599266) complexes, for example, can undergo diastereoselective Michael additions to activated olefins to produce β-substituted α-amino acids with high stereocontrol. nih.gov A similar principle could be applied by having this compound or a derivative act as a chiral auxiliary or as part of a substrate in a stereocontrolled addition reaction.
The reaction of p-quinone methides with diazo compounds can lead to tri- and tetrasubstituted olefins with varying diastereoselectivity, influenced by steric factors. acs.org The use of a thienyl-substituted p-quinone methide in such a reaction afforded the product with a 91:09 Z/E ratio, demonstrating that heterocyclic moieties can influence stereochemical outcomes. acs.org Diastereoselective synthesis of complex homoallylic alcohols can also be achieved through the addition of functionalized allylic aluminum reagents to ketones. uni-muenchen.de Applying such a reagent to 3-fluorophenyl-(2-thienyl)ketone could potentially generate diastereomeric products with controlled stereochemistry at two adjacent centers.
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, reactant concentration, and reaction time.
In catalytic reactions, the catalyst loading is a critical factor. For instance, in the manganese-catalyzed synthesis of tetrahydroquinolines, varying the catalyst loading from 1.5 to 3.0 mol% had a significant impact on conversion rates. nih.gov Similarly, the choice of base and substrate concentration was found to be crucial for achieving optimal results. nih.gov
Solvent selection can dramatically influence reaction outcomes. In the RuCl₃·3H₂O-catalyzed synthesis of bis(indolyl)methanes, a screen of various solvents revealed that benzene (B151609) provided the highest yield (92%), whereas other common solvents like THF, acetone, and acetonitrile (B52724) were less effective. mdpi.com For the synthesis of cinnamils, a model reaction showed that both reaction time and catalyst loading needed to be finely tuned; a 10-minute reaction with 20 mol% of a pyrrolidine (B122466) catalyst gave the best yield, with deviations in either parameter leading to lower efficiency. ineosopen.org
The electronic properties of substituents on the aromatic rings can also affect yields. In many reactions involving aryl aldehydes or ketones, electron-donating groups tend to increase reactivity and yield, while electron-withdrawing groups can have the opposite effect. mdpi.comineosopen.org Therefore, the fluorine atom on the phenyl ring of this compound is an important electronic feature to consider during synthetic planning and optimization.
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparative analysis of the different synthetic methodologies reveals a trade-off between factors like scalability, cost, selectivity, and environmental impact.
Flow Chemistry vs. Batch Processing: For scalable production, continuous flow chemistry generally offers superior efficiency and safety over traditional batch methods. acs.org Flow reactors provide better control over exothermic reactions and allow for the safe handling of hazardous reagents. The improved heat and mass transfer often lead to shorter reaction times and higher yields. acs.orgflowphotochem.eu A comparison of a Baldwin rearrangement process in batch versus flow showed that flow conditions could produce high yields (67-82%) in minutes, while batch reactions gave lower and more variable yields (0-69%) over several hours. acs.org
Chemical Catalysis vs. Biocatalysis: In stereoselective synthesis, biocatalysis presents a compelling alternative to traditional chemical catalysis. Enzymes typically operate under mild, environmentally benign conditions and exhibit outstanding stereo-, regio-, and chemoselectivity, which often eliminates the need for protecting groups. acs.org While chemical catalysts like CBS reagents are versatile and highly effective nih.gov, they can be sensitive to air and moisture and may involve heavy metals or harsh reagents. Biocatalysts, such as KREDs and ADHs, can achieve near-perfect enantioselectivity (>99% ee) and high yields, as demonstrated in the synthesis of various pharmaceutical intermediates. acs.orgrsc.org However, the substrate scope of a given natural enzyme may be limited, sometimes necessitating protein engineering to achieve desired activity and stability. rsc.org
Chemical Reactivity and Mechanistic Investigations of 3 Fluorophenyl 2 Thienyl Methanol
Reaction Pathways of the Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 3-Fluorophenyl-(2-thienyl)methanol, participating in a variety of classical alcohol reactions.
Esterification and Etherification Reactions
The presence of the hydroxyl group allows for the formation of esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. smolecule.com For instance, the reaction with acetic anhydride in the presence of a base like pyridine (B92270) would be expected to yield the corresponding acetate (B1210297) ester.
Etherification can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the benzylic nature of the alcohol, which enhances the stability of the corresponding carbocation, acid-catalyzed etherification with another alcohol is also a plausible pathway.
| Reaction Type | Reactants | Typical Conditions | Expected Product |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid catalyst (e.g., H₂SO₄), heat | 3-Fluorophenyl-(2-thienyl)methyl acetate |
| Esterification | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine), room temperature | 3-Fluorophenyl-(2-thienyl)methyl acetate |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) & Base | Strong base (e.g., NaH), aprotic solvent | 1-(Methoxy(3-fluorophenyl)methyl)-2-lithiothiophene |
Oxidation and Reduction Chemistry
The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 3-fluorophenyl-(2-thienyl)methanone. beilstein-journals.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used to avoid over-oxidation. libretexts.org More vigorous oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the carbon-carbon bond or oxidation of the thiophene (B33073) ring.
The reduction of the hydroxyl group to a methylene (B1212753) group, affording 2-((3-fluorophenyl)methyl)thiophene, is a more challenging transformation. This typically requires a two-step process, such as conversion of the alcohol to a tosylate or halide followed by reduction with a hydride source like lithium aluminum hydride.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | 3-Fluorophenyl-(2-thienyl)methanone |
| Oxidation | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform, reflux | 3-Fluorophenyl-(2-thienyl)methanone |
| Reduction (of C=O) | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), 0°C to room temperature | This compound |
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic position of this compound is activated towards nucleophilic substitution reactions due to the ability of both the phenyl and thienyl rings to stabilize the resulting carbocation intermediate. However, the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. nih.gov This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which are excellent leaving groups. nih.govwikipedia.org
For example, reaction with thionyl chloride (SOCl₂) would yield 2-(chloro(3-fluorophenyl)methyl)thiophene, which can then readily undergo substitution with a wide range of nucleophiles.
| Reaction | Reagent(s) | Intermediate | Final Product (with Nu⁻) |
| Halogenation | Thionyl Chloride (SOCl₂) | 2-(chloro(3-fluorophenyl)methyl)thiophene | 2-((3-fluorophenyl)(nucleophile)methyl)thiophene |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Fluorophenyl-(2-thienyl)methyl tosylate | 2-((3-fluorophenyl)(nucleophile)methyl)thiophene |
Reactivity of the Fluorinated Phenyl Moiety
The 3-fluorophenyl group also participates in characteristic aromatic reactions, with its reactivity being influenced by the fluorine substituent and the thienyl-methanol group.
Electrophilic Aromatic Substitution Studies
The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). dalalinstitute.com The deactivating nature arises from its strong inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. masterorganicchemistry.com The thienyl-methanol substituent is likely to be a bulky group, which could sterically hinder substitution at the ortho position (C2). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, para and ortho to the fluorine atom, respectively. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than a deactivated benzene (B151609) ring.
| Reaction Type | Reagent(s) | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-5-((2-thienyl)methanol)benzene & 1-Fluoro-4-nitro-3-((2-thienyl)methanol)benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-fluoro-4-((2-thienyl)methanol)benzene & 2-Bromo-1-fluoro-4-((2-thienyl)methanol)benzene |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 1-(4-Fluoro-2-((2-thienyl)methanol)phenyl)ethan-1-one & 1-(2-Fluoro-4-((2-thienyl)methanol)phenyl)ethan-1-one |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA) on the fluorinated phenyl ring of this compound is generally unfavorable. pressbooks.pub SNA reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group (in this case, the fluorine atom) to stabilize the negatively charged Meisenheimer intermediate. The thienyl-methanol group is not sufficiently electron-withdrawing to activate the ring for this type of reaction under standard conditions. Therefore, direct displacement of the fluorine atom by a nucleophile is not a readily accessible reaction pathway for this compound.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, which makes it susceptible to a variety of chemical transformations, particularly electrophilic substitution.
The thiophene ring is generally more reactive towards electrophiles than benzene. rsc.org Electrophilic aromatic substitution is a key reaction for functionalizing the thiophene ring. Due to the directing effect of the sulfur atom and the -(CHOH)-Ar group, electrophilic attack is expected to occur predominantly at the C5 position (α-position adjacent to the substituent). Common electrophilic substitution reactions applicable to thiophene derivatives include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. rsc.org
For instance, related thienyl derivatives can undergo various coupling reactions to form bi- and poly-heterocyclic systems. While specific studies on this compound are limited, analogous aryl thienyl methanols can participate in palladium-catalyzed cross-coupling reactions. researchgate.netacs.org
Table 1: Representative Ring Functionalization Reactions of Thiophene Derivatives
| Reaction Type | Reagents and Conditions | Expected Product on Analogous Systems |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at the 5-position of the thiophene ring. |
| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | Bromination at the 5-position of the thiophene ring. |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acylation at the 5-position of the thiophene ring. |
| Palladium-catalyzed Arylation | Aryl bromide, Pd catalyst, base | Coupling of the aryl group to the 5-position of the thiophene ring. researchgate.net |
The sulfur atom in the thiophene ring plays a crucial role in its reactivity. The lone pairs of electrons on the sulfur atom contribute to the aromatic sextet, enhancing the electron density of the ring and thus its reactivity towards electrophiles. rsc.org The sulfur atom can also be a site for oxidation. Oxidation of the sulfur atom in thiophene derivatives can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides, which exhibit altered chemical and physical properties compared to the parent thiophene. For example, the oxidation of aryl benzyl (B1604629) sulfides containing a 2-thienyl moiety has been investigated, demonstrating that the sulfur atom can be selectively oxidized to a sulfoxide. rsc.orgrsc.org
Acid-Catalyzed and Base-Catalyzed Transformations
The hydroxyl group in this compound is a key site for acid and base-catalyzed reactions.
Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stabilized carbocation, which can then undergo various transformations. A common acid-catalyzed reaction for secondary alcohols is dehydration to form an alkene. youtube.com For this compound, this would likely result in the formation of a conjugated system involving the phenyl and thiophene rings. The general mechanism involves protonation of the alcohol, loss of water to form a carbocation, and subsequent deprotonation to yield the alkene. youtube.com
Base-catalyzed reactions typically involve the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide is a stronger nucleophile than the parent alcohol and can participate in various nucleophilic substitution or addition reactions. For instance, base-catalyzed condensation reactions with nitriles and hydrazides have been reported for related systems. researchgate.net
Table 2: Potential Acid- and Base-Catalyzed Reactions
| Reaction Type | Catalyst | Potential Product |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | 1-(3-Fluorophenyl)-1-(2-thienyl)ethene |
| Base-Catalyzed Alkylation | NaH, Alkyl halide | O-alkylated ether derivative |
| Base-Catalyzed Acylation | Pyridine, Acyl chloride | O-acylated ester derivative |
Radical Chemistry and Photochemical Reactions Involving this compound
The aromatic rings and the benzylic hydrogen in this compound suggest potential for involvement in radical and photochemical reactions.
Free radical reactions can be initiated by the homolytic cleavage of a bond, often promoted by UV light or a radical initiator. science-revision.co.uksavemyexams.com The benzylic C-H bond in this compound could be susceptible to hydrogen atom abstraction to form a stabilized radical intermediate. This radical could then undergo various subsequent reactions, such as dimerization or reaction with other radical species.
Detailed Mechanistic Elucidation Studies
Detailed mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the principles of mechanistic organic chemistry allow for postulation of likely pathways for its reactions.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. acs.org
While no specific KIE studies on this compound have been found, the oxidation of secondary alcohols is a well-studied reaction where KIEs are often measured. For example, the chromic acid oxidation of secondary alcohols shows a significant primary KIE, indicating that the cleavage of the α-C-H bond is the rate-determining step. researchgate.netacs.orgcolab.ws
Table 3: Representative Kinetic Isotope Effects for the Oxidation of Secondary Alcohols
| Alcohol | Oxidant | kH/kD | Conclusion | Reference |
| Benzhydrol | Chromic Acid | ~6-7 | C-H bond cleavage is rate-determining. | researchgate.net |
| Isopropyl-2-d alcohol | Dimethyldioxirane | 5.2 | C-H bond cleavage is rate-determining. | researchgate.net |
| 2-Propanol-d2 | Morpholinium Fluorochromate | 5.16 | C-H bond cleavage is rate-determining. | bibliomed.org |
If a KIE study were to be performed on the oxidation of this compound to the corresponding ketone, a significant primary KIE would be expected, providing evidence for a mechanism involving the cleavage of the benzylic C-H bond in the rate-limiting step.
Reaction Intermediate Identification and Characterization
The elucidation of reaction mechanisms involving this compound heavily relies on the identification and characterization of transient intermediates. While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in publicly available literature, mechanistic studies of analogous aryl(thienyl)methanols and related benzylic alcohols provide a strong basis for inferring the nature of these reactive species. The primary intermediate implicated in many of its reactions, particularly under acidic or electrophilic conditions, is the corresponding carbocation.
Reactions such as Friedel-Crafts alkylations, solvolysis, and certain condensation reactions involving diaryl- or aryl(heteroaryl)methanols are well-established to proceed through carbocationic intermediates. researchgate.netrsc.orgnih.govdalalinstitute.com For this compound, protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule, would lead to the formation of the 3-fluorophenyl-(2-thienyl)methyl carbocation. This electrophilic species is stabilized by resonance, with the positive charge delocalized over both the phenyl and the electron-rich thienyl rings. The thienyl group, in particular, is effective at stabilizing an adjacent positive charge.
The generation and characterization of stable carbocations under superacidic conditions (e.g., FSO₃H or FSO₃H/SbF₅ in SO₂ClF) at low temperatures is a powerful technique for studying these intermediates directly. scielo.brnih.gov Using multinuclear NMR spectroscopy, particularly ¹³C NMR, the formation of a carbocation can be unequivocally confirmed. The carbocationic carbon atom (the benzylic carbon) exhibits a characteristic and significant downfield chemical shift in the ¹³C NMR spectrum, often appearing in the range of 200-270 ppm, due to its severe deshielding. nih.gov For instance, the chemical shift for the tertiary carbon in the tert-butyl carbocation is observed at 330 ppm, a stark contrast to the 25.2 ppm for the same carbon in isobutane. nih.gov In substituted benzylic carbocations, electron-withdrawing groups tend to shift the cationic carbon peak further downfield. nih.gov
Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the geometries, energies, and spectroscopic properties of these transient species, providing theoretical support for experimental observations. scielo.br These calculations can predict preferred conformations and the distribution of positive charge within the intermediate.
In the context of reactions catalyzed by transition metals, the intermediates are more complex. For example, in palladium-catalyzed cross-coupling reactions, the formation of organopalladium intermediates, such as an (η³-benzyl)palladium(II) complex, has been proposed. These species arise from the oxidative addition of the alcohol (or a derivative) to a Pd(0) species. Characterization of such organometallic intermediates often requires a combination of spectroscopic techniques and mechanistic probe experiments.
| Proposed Intermediate | Formation Condition | Plausible Identification/Characterization Methods | Expected Observations/Data |
| 3-Fluorophenyl-(2-thienyl)methyl carbocation | Acid catalysis (e.g., H₂SO₄, Lewis acids), Solvolysis | Low-temperature ¹H and ¹³C NMR spectroscopy in superacid media. | ¹³C NMR: Significant downfield shift of the benzylic carbon (>200 ppm).¹H NMR: Downfield shift of protons alpha to the cationic center.Computational modeling (DFT) to confirm structure and charge distribution. |
| Organopalladium Complex | Palladium-catalyzed reactions (e.g., C-H activation) | In-situ NMR spectroscopy, X-ray crystallography of isolated stable analogs. | Changes in NMR spectra indicating coordination to the metal center. |
Derivatives and Analogues of 3 Fluorophenyl 2 Thienyl Methanol
Design Principles for Structural Modification
The rational design of new analogues is guided by established medicinal chemistry principles, including bioisosteric replacement, positional isomerism, and the introduction of diverse substituents to probe structure-activity relationships (SAR).
Bioisosterism, the practice of substituting one chemical group with another that retains similar physical or chemical properties to produce comparable biological effects, is a common strategy. The thienyl ring in 3-fluorophenyl-(2-thienyl)methanol is often a target for such modifications. The phenyl and thienyl rings are considered classical bioisosteres. acs.org
Research on various molecular scaffolds demonstrates the interchangeability of the thienyl group with other aromatic and heteroaromatic systems. For instance, in studies on chalcone (B49325) derivatives, replacing other five-membered heterocycles like 2-furfuryl or 2-pyrrolyl with a 2-thienyl group resulted in the best antifungal and antiproliferative activities. mdpi.com Conversely, in a series of pyrazoline-based inhibitors, replacing the 5-phenyl group with isosteric furyl or thienyl rings was found to be detrimental to activity. nih.gov In another study on antimicrotubule agents, the replacement of a phenyl ring with a bioisosteric thien-2'-yl moiety led to a two- to four-fold increase in antiproliferative activity against certain cell lines. nih.gov These findings highlight that the viability of a bioisosteric replacement is highly dependent on the specific molecular context and the biological target.
Table 1: Comparison of Bioisosteric Replacements for the Thienyl Ring in Various Scaffolds
| Scaffold Type | Original Group | Bioisosteric Replacement | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Chalcones | 2-Furfuryl, 2-Pyrrolyl | 2-Thienyl | Increased antifungal/antiproliferative activity | mdpi.com |
| Pyrazolines | 5-Phenyl | Furyl, Thienyl | Detrimental to PDE5 inhibitory activity | nih.gov |
| Thiophene-based antimicrotubule agents | Phenyl | Thien-2'-yl | Increased antiproliferative activity | nih.gov |
The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's electronic and conformational properties, which in turn influences its interaction with biological targets. Studies on related structures investigate the impact of moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position).
For example, in a series of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, modifying the 5-phenyl ring substituent from a 4-fluoro (para) to a 3-fluoro (meta) group resulted in a significant increase in positive allosteric modulation of the α1β2 GABAA receptor (from 50% to 220% enhancement). acs.org In the development of inhibitors for neutrophilic inflammation, various mono- and di-substituted fluoro patterns on a phenyl ring were explored, with a 3,5-difluorophenyl substitution yielding the most potent activity for inhibiting superoxide (B77818) production. nih.gov These examples underscore the importance of systematic exploration of fluorine atom positional isomerism in optimizing the desired properties of a lead compound.
Beyond altering the fluorine position, the introduction of other substituents onto the phenyl ring offers a broad avenue for structural diversification. The electronic nature (electron-withdrawing or electron-donating) and steric bulk of these substituents can profoundly affect molecular properties.
In the development of PqsD inhibitors based on a (2-nitrophenyl)methanol scaffold, the introduction of electron-donating groups like methyl or methoxy (B1213986) led to potent compounds, whereas electron-withdrawing groups such as chlorine or an additional nitro group diminished inhibitory activity. rsc.org Similarly, for a series of 1,3-disubstituted prop-2-en-1-one derivatives, monosubstitution of the 3-phenyl ring with either electron-withdrawing groups (e.g., F, Cl, NO2) or electron-donating groups (e.g., OCH3) did not significantly affect anti-neutrophilic activity compared to the unsubstituted analogue. However, specific disubstitution patterns, like the 3,5-difluoro substitution, proved highly effective. nih.gov
Table 2: Effect of Phenyl Ring Substitution on Activity in Chalcone Analogues
| Position 1 Substituent | Position 3 Phenyl Substituent | % Inhibition of Superoxide Anion Generation | Reference |
|---|---|---|---|
| tert-Butyl | 3-Fluorophenyl | 30.20 ± 4.31 | nih.gov |
| tert-Butyl | 4-Fluorophenyl | 34.50 ± 2.45 | nih.gov |
| tert-Butyl | 3,5-Difluorophenyl | 75.38 ± 1.15 | nih.gov |
| tert-Butyl | 3-Chlorophenyl | 22.84 ± 2.65 | nih.gov |
| tert-Butyl | 3-Nitrophenyl | 39.52 ± 2.37 | nih.gov |
Synthesis of Novel Derivatives and Analogues
The generation of new derivatives of this compound relies on both high-throughput and targeted synthetic methodologies. Combinatorial approaches allow for the rapid creation of large libraries for screening, while directed synthesis enables the precise construction of key analogues to test specific hypotheses.
Combinatorial chemistry and parallel synthesis are powerful tools for accelerating drug discovery by creating large, diverse libraries of related compounds simultaneously. nih.govmdpi.com These techniques are applicable to the synthesis of analogues of this compound.
A general strategy involves using a core template, such as 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde, which can then be reacted with a diverse set of building blocks in a parallel format. core.ac.uk For instance, reductive amination reactions with a variety of amines can quickly generate a library of amine analogues. core.ac.uk Another approach is fluorous-linker-assisted solution-phase synthesis, where a fluorous tag facilitates the purification of intermediates throughout a multi-step reaction sequence, allowing for the efficient construction of a library of complex molecules. nih.gov Solid-phase organic synthesis (SPOS) is another common method, where a starting material is attached to a resin support and subjected to a series of reactions, with purification simplified to washing the resin between steps. mdpi.comgoogle.com These high-throughput methods enable the exploration of a wide chemical space around the parent molecule.
Directed synthesis focuses on the preparation of specific, pre-determined target molecules. The synthesis of analogues of this compound would typically involve the coupling of a substituted thienyl component with a substituted phenyl component. A common and versatile method for forming the carbon-carbon bond between the two aromatic rings is the Suzuki coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like 3-fluorophenylboronic acid) with an organohalide (like a bromo- or iodo-substituted thiophene (B33073) derivative). google.com
The central carbinol can be introduced through various means. One common method is the addition of an organometallic reagent (e.g., a thienyllithium or thienylmagnesium bromide) to a corresponding benzaldehyde (B42025) (e.g., 3-fluorobenzaldehyde). Alternatively, a Grignard reagent derived from a brominated biaryl could react with formaldehyde. The synthesis of thienyl-pyrazoles, for example, often starts with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and an aldehyde to form a chalcone, which is then cyclized with a hydrazine (B178648) derivative. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Furfuryl |
| 2-Pyrrolyl |
| 2-Thienyl |
| 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde |
| 3-Fluorophenylboronic acid |
Structure-Reactivity Relationships (SRR) in this compound Derivatives
Structure-Reactivity Relationships (SRR) provide a framework for understanding how the chemical structure of a molecule dictates its reactivity. For derivatives of this compound, this involves examining how modifications to the phenyl or thienyl rings, or the central methanol (B129727) group, alter the molecule's behavior in chemical reactions.
The rate of a chemical reaction involving derivatives of this compound is highly sensitive to the nature of the substituents on its aromatic rings. These substituents exert their influence through electronic effects, fundamentally altering the electron density distribution across the molecule.
Generally, substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (-OCH₃) or alkyl groups (-CH₃), increase the electron density of the aromatic ring, making it more nucleophilic and more susceptible to electrophilic attack. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density, which can accelerate reactions that involve nucleophilic attack on the ring or stabilize the formation of anionic intermediates. researchgate.net
For instance, in reactions analogous to the Erlenmeyer synthesis, the presence of EWGs on an aromatic aldehyde typically results in higher yields and faster reaction rates. researchgate.net In contrast, studies on (2-nitrophenyl)methanol derivatives have shown that introducing EDGs like methyl or methoxy groups can lead to more potent compounds in certain contexts, whereas EWGs like chlorine or an additional nitro group can diminish the desired outcome. rsc.org This highlights the context-dependent nature of substituent effects on reactivity and function.
The table below illustrates the predicted influence of various substituents on the kinetic rates of hypothetical electrophilic and nucleophilic substitution reactions on the phenyl ring of a this compound derivative.
| Substituent (at para-position) | Electronic Effect | Predicted Effect on Electrophilic Substitution Rate | Predicted Effect on Nucleophilic Substitution Rate |
| -NO₂ | Strong Electron-Withdrawing | Decrease | Increase |
| -CN | Strong Electron-Withdrawing | Decrease | Increase |
| -Cl | Weak Electron-Withdrawing | Decrease | Increase |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak Electron-Donating | Increase | Decrease |
| -OCH₃ | Strong Electron-Donating | Increase | Decrease |
This table presents generalized predictions based on established principles of physical organic chemistry.
Beyond reaction kinetics, electronic and steric effects are pivotal in determining the outcome and feasibility of chemical transformations.
Electronic Effects: The electronic nature of substituents can dictate the regioselectivity of a reaction or even enable or prevent certain transformations. For example, the stability of glycosidic bonds in some heterocyclic nucleosides has been found to be dependent on the electron-donating inductive effects of substituents. nih.gov In the context of this compound derivatives, modifying the electronic properties of the phenyl ring could influence the stability of intermediates or transition states. For example, the electrochemical properties of quinone derivatives are sensitive to the push-pull electronic effects of substituents, which alters their reduction potentials. nih.gov
Steric Effects: The size and spatial arrangement of atoms—known as steric effects—also play a crucial role. Bulky substituents can hinder the approach of a reagent to a reaction site, slowing down or preventing a reaction. This steric hindrance can also cause distortions in molecular geometry, such as changes in bond angles, which can affect reactivity. nih.gov In some cases, steric interactions are strategically employed to control molecular conformation; for instance, introducing bulky groups into polythiophenes can force adjacent aromatic rings to twist relative to the polymer backbone, thereby altering the material's electronic and photophysical properties. acs.org The bulkiness of substituents has also been noted to directly influence reaction rates in the hydrogenation of pyridine (B92270) derivatives. nih.gov
The following table summarizes key electronic and steric effects observed in related chemical systems, which are applicable to the transformation of this compound derivatives.
| Effect | Description | Example from Related Systems |
| Electronic | Substituents alter electron density, influencing bond stability and redox potentials. | In substituted nucleosides, electron-donating groups can affect glycosidic bond stability. nih.gov |
| Electronic | "Push-pull" systems with both donor and acceptor groups can tune electrochemical properties. | The half-wave potential of naphthoquinones is sensitive to the electronic nature of their substituents. nih.gov |
| Steric | Bulky groups block access to a reactive center, slowing or preventing a reaction. | The rate of hydrogenation in substituted pyridines is influenced by the bulkiness of the substituents. nih.gov |
| Steric | Large substituents can force changes in molecular conformation and bond angles. | Ortho-alkylphenyl groups in polythiophenes induce a perpendicular twist, enhancing solid-state fluorescence. acs.org |
Development of Probes and Tagged Derivatives for Chemical Biology Research
The this compound scaffold can be chemically modified to create probes and tagged derivatives for use in chemical biology. These specialized molecules are designed to study biological systems by allowing for visualization, identification, or quantification of molecular interactions, without focusing on therapeutic action.
One common strategy is the attachment of a reporter group, such as a fluorophore. For example, based on a (2-nitrophenyl)methanol scaffold, a fluorescent derivative was created by reacting it with fluorescein (B123965) isothiocyanate, a common fluorescent tagging agent. rsc.org This approach allows researchers to track the molecule's location within cells or tissues. Chalcone-based scaffolds have also been developed into fluorescent sensors for detecting specific metal ions. researchgate.net
Another advanced strategy involves incorporating specific isotopes or moieties for advanced imaging techniques. For example, silicon-fluoride acceptor (SiFA) groups can be attached to molecules to enable their use as radiotracers in Positron Emission Tomography (PET), a powerful non-invasive imaging method. mdpi.com This allows for the in vivo tracking of the molecule's distribution and target engagement.
The development of entire libraries of chemical probes through high-throughput synthesis allows for the rapid screening of many derivatives to find molecules with the desired properties for biological investigation. whiterose.ac.uk This approach accelerates the discovery of tools for exploring complex biological processes.
Scaffold Derivatization for Exploration of Chemical Space
Scaffold derivatization is a fundamental strategy in medicinal chemistry and materials science for systematically exploring chemical space. Starting with a core structure like this compound, chemists can generate large libraries of related compounds by introducing a wide variety of functional groups at different positions. This allows for the systematic tuning of a molecule's properties.
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), are powerful tools for this purpose. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. For example, a central diketopyrrolopyrrole (DPP) scaffold has been systematically derivatized using such reactions to create a range of new chromophores with tailored optical and electronic properties. beilstein-journals.org Similarly, a versatile thieno[2,3-b]thiophene (B1266192) building block has been used as a starting point to synthesize a diverse array of novel bis-heterocycles. mdpi.com
The concept of "scaffold hopping" takes this a step further by replacing the central core of a molecule with a different, but functionally similar, scaffold to explore entirely new regions of chemical space and discover novel molecular frameworks. nih.gov The ultimate goal is to generate molecular diversity and identify compounds with optimized characteristics for a given application. whiterose.ac.uknih.gov
Advanced Spectroscopic and Structural Elucidation Research on 3 Fluorophenyl 2 Thienyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For 3-Fluorophenyl-(2-thienyl)methanol, a suite of NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirms the covalent bonding framework.
Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds. By correlating nuclear spins through bonds, these techniques build a comprehensive picture of the molecule's topology.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons on the thiophene (B33073) ring (H3'-H4') and the 3-fluorophenyl ring (H4-H5-H6). The methine proton (CH-OH) would show a correlation to the hydroxyl proton (OH), confirming their proximity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon atom that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial long-range (typically 2-3 bonds) correlation data between protons and carbons. This is instrumental in connecting the molecular fragments. Key HMBC correlations would be observed from the methine proton (CH-OH) to the carbon atoms of both the thiophene ring (C2', C3') and the fluorophenyl ring (C1, C2, C6), unequivocally establishing the connection point of the two aromatic systems and the methanol (B129727) group.
The following table summarizes the expected key 2D NMR correlations for the structural elucidation of the title compound.
| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| Methine (CH) | OH | C-α | C1, C2, C6, C2', C3' |
| Thiophene H3' | H4' | C3' | C2', C4', C5', C-α |
| Thiophene H4' | H3', H5' | C4' | C2', C3', C5' |
| Thiophene H5' | H4' | C5' | C3', C4' |
| Fluorophenyl H2 | H4, H6 | C2 | C1, C3, C4, C6, C-α |
| Fluorophenyl H4 | H2, H5 | C4 | C2, C3, C5, C6 |
Note: Numbering assumes C1 is the carbon of the fluorophenyl ring attached to the methine carbon (C-α), and C2' is the carbon of the thiophene ring attached to C-α.
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. psu.edu The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom on the phenyl ring.
The chemical shift (δ) of this fluorine is influenced by its electronic environment. dovepress.com The coupling of the ¹⁹F nucleus to nearby protons provides valuable structural information. The fluorine atom at position 3 would couple to the aromatic protons H2 and H4 (ortho positions relative to fluorine) with a typical three-bond coupling constant (³JH-F) and to proton H6 (meta position) with a smaller four-bond coupling constant (⁴JH-F). These couplings would result in a complex multiplet, often a triplet of doublets, in the ¹⁹F spectrum, and corresponding splittings in the signals of H2, H4, and H6 in the ¹H NMR spectrum.
| Parameter | Expected Value | Description |
| ¹⁹F Chemical Shift (δ) | -110 to -115 ppm | Relative to a CFCl₃ standard, characteristic for a fluorine on an aromatic ring. |
| ³JF-H4 Coupling | 6–9 Hz | Ortho coupling between F and H4. |
| ³JF-H2 Coupling | 5–8 Hz | Ortho coupling between F and H2. |
| ⁴JF-H6 Coupling | 2–4 Hz | Meta coupling between F and H6. |
While solution-state NMR describes the average structure of a molecule, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid phase. For this compound, ssNMR could be used to study crystalline polymorphism, where the same molecule packs into different crystal lattices, potentially altering its conformation. Furthermore, techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl group, which governs the supramolecular assembly in the solid state.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jmb.or.kr
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes. rsc.org For this compound (C₁₁H₉FOS), HRMS would be used to confirm its elemental composition by comparing the measured mass to the theoretically calculated mass.
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M]⁺• (Molecular Ion) | C₁₁H₉FOS | 208.0358 |
| [M+H]⁺ (Protonated) | C₁₁H₁₀FOS | 209.0436 |
| [M+Na]⁺ (Sodated) | C₁₁H₉FNaOS | 231.0255 |
The experimental observation of one of these ions at a mass corresponding to the calculated value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). uakron.edu The analysis of the resulting product ions provides a "fingerprint" of the molecule and reveals details about its structure and bond strengths.
For this compound, the protonated molecule ([M+H]⁺, m/z 209.0) would likely undergo fragmentation via several key pathways:
Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18.01 Da), leading to the formation of a highly stabilized carbocation at m/z 191.0.
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the thiophene ring could lead to the formation of a fluorophenylmethylium ion (C₇H₆F⁺) at m/z 109.0.
Thienyl Cleavage: Alternatively, cleavage could result in a thienylmethylium ion (C₅H₅S⁺) at m/z 97.0, although this is generally less favored than the formation of the benzylic cation.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |
| 209.0436 | 191.0330 | H₂O | [C₁₁H₈FS]⁺ |
| 209.0436 | 109.0448 | C₄H₄S + CO | [C₇H₆F]⁺ (Fluorotropylium or fluorobenzyl cation) |
| 209.0436 | 97.0163 | C₇H₆FO | [C₅H₅S]⁺ (Thienyl cation) |
The fragmentation pattern observed in an MS/MS experiment serves as a crucial piece of evidence to confirm the connectivity of the fluorophenyl, methanol, and thiophene components. jmb.or.kr
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comfrontiersin.org This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it particularly useful for distinguishing between isomers and conformers. While specific IMS-MS studies on this compound are not extensively documented in publicly available literature, the principles of the technique suggest its high potential for the analysis of this compound.
Different types of IMS instruments, such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), could be employed. mdpi.com For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the aromatic rings to the central carbinol carbon, multiple conformers may exist in the gas phase. IMS-MS would be capable of separating these different conformers, providing insights into the molecule's flexibility and the energy landscape of its various shapes. Furthermore, as a chiral molecule, IMS-MS could potentially be used to distinguish between its enantiomers, especially if a chiral modifier is introduced into the drift gas. The technique is also invaluable for separating the analyte from complex matrices, which is a significant advantage in various analytical applications. biorxiv.orgunc.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be sensitive to conformational changes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of intermolecular hydrogen bonding in the condensed phase. nist.gov The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated to be in the 1000-1200 cm⁻¹ range. The presence of the fluorophenyl ring would be confirmed by a strong C-F stretching band, typically observed between 1100 and 1300 cm⁻¹. The thiophene ring would contribute to the spectrum with its characteristic C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The aromatic C=C stretching vibrations of both the phenyl and thienyl rings would give rise to strong signals in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is also expected to be Raman active. In the gas phase, Raman spectroscopy can reveal shifts in vibrational frequencies compared to the liquid or solid state, providing insights into intermolecular interactions. For instance, the O-H stretching frequency in the vapor phase would be at a higher wavenumber and appear as a sharper band compared to the condensed phase, reflecting the absence of hydrogen bonding. spectroscopyonline.comnih.gov
A comparative analysis of the experimental FT-IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes and the identification of different conformers. rroij.com
X-ray Crystallography and Single Crystal Structure Analysis
Intermolecular Interactions and Packing Arrangements
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The hydroxyl group is expected to play a dominant role in the crystal packing through the formation of hydrogen bonds (O-H···O), potentially leading to the formation of chains or dimeric motifs. researchgate.net
Other significant intermolecular interactions would likely include:
C-H···π interactions: involving the hydrogen atoms of one molecule and the aromatic π-systems of neighboring molecules.
π-π stacking: between the phenyl and/or thienyl rings of adjacent molecules. iucr.org
C-H···F and C-H···S interactions: weaker hydrogen bonds involving the fluorine and sulfur atoms, respectively. iucr.org
Conformational Polymorphism Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement and/or conformation of the molecules in the crystal lattice. newdrugapprovals.org Given the conformational flexibility of this compound, arising from the rotation around the C-C and C-O single bonds, the existence of conformational polymorphs is plausible. acs.org
Different polymorphs can exhibit distinct physical properties. The study of conformational polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to isolate different crystalline forms. Each polymorph would then be characterized by X-ray diffraction and other analytical techniques like FT-IR and differential scanning calorimetry (DSC) to identify differences in their structure and thermal behavior. The identification of different conformers in the solid state would provide valuable information about the molecule's conformational landscape. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration
The central carbon atom bonded to the hydroxyl group, the fluorophenyl ring, and the thienyl ring is a stereocenter, making this compound a chiral molecule existing as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess of a sample. rug.nlunibo.it
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.itacs.org The resulting ECD spectrum is unique for each enantiomer, with the spectrum of one enantiomer being the mirror image of the other.
ECD is a powerful tool for:
Determining the absolute configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (typically time-dependent DFT), the absolute configuration of an enantiomer can be assigned. nih.gov
Determining enantiomeric excess (ee): The intensity of the ECD signal is proportional to the concentration difference between the two enantiomers. This allows for the quantification of the enantiomeric purity of a sample.
The ECD spectrum of this compound would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions within the aromatic chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores around the stereocenter. unipi.it
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com For a molecule like this compound, which possesses a stereogenic center at the carbinol carbon, VCD spectroscopy offers an unambiguous method for assigning its (R)- and (S)-enantiomers.
The VCD spectrum is highly sensitive to the molecule's three-dimensional geometry. rsc.org The sign and intensity of VCD bands are directly related to the spatial arrangement of atoms, making it an invaluable tool for conformational analysis. nih.gov In the case of chiral alcohols, VCD has been shown to be particularly sensitive to the conformations of the hydroxyl group and its interactions, such as hydrogen bonding, with the solvent or other molecules. rsc.orgrsc.org
Research on similar chiral alcohols demonstrates that the fingerprint region of the VCD spectrum (typically below 2000 cm⁻¹) provides a unique signature for each enantiomer. rsc.orgresearchgate.net For this compound, specific vibrational modes, such as the C-O stretching, O-H bending, and various ring deformation modes of the phenyl and thienyl groups, are expected to exhibit characteristic VCD signals. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be definitively established. gaussian.com
Table 1: Representative VCD and IR Absorption Data for a Hypothetical Enantiomer of this compound
| Frequency (cm⁻¹) | IR Absorption (A) | VCD (ΔA x 10⁻⁵) | Tentative Vibrational Assignment |
| 1490 | 0.55 | +2.5 | Phenyl ring C=C stretch |
| 1450 | 0.48 | -1.8 | Thienyl ring C=C stretch |
| 1225 | 0.82 | +5.1 | C-O stretch / C-H bend |
| 1150 | 0.65 | -3.7 | C-F stretch / Phenyl ring mode |
| 1080 | 0.70 | +4.3 | O-H bend / Carbinol C-H bend |
Note: This table is illustrative and represents the type of data obtained from a VCD analysis. The signs and intensities are hypothetical.
Hyphenated Techniques for Comprehensive Characterization
To ensure the purity, identity, and stability of this compound, hyphenated analytical techniques are indispensable. nih.gov These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. actascientific.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. actascientific.com this compound can be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern. The mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the compound's mass and fragment ions helping to elucidate the structure of the phenyl, thienyl, and carbinol moieties. Purity can also be assessed, as any volatile impurities will be separated and detected.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses that require milder conditions, LC-MS is the preferred method. nih.gov It is particularly useful for monitoring reactions and for purity assessment. Chiral High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be used not only to separate the (R)- and (S)-enantiomers but also to quantify their enantiomeric excess (ee). Tandem MS (MS/MS) can further provide detailed structural information on the separated enantiomers and any impurities. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique provides on-line NMR data for compounds separated by HPLC. nih.gov For a complex mixture, LC-NMR could be used to obtain the ¹H and ¹³C NMR spectra of this compound without prior isolation, confirming its structural integrity and identifying any co-eluting impurities that might not be visible by other detectors. researchgate.net
Table 2: Hyphenated Techniques for the Analysis of this compound
| Technique | Purpose | Information Obtained |
| GC-MS | Purity assessment, structural confirmation | Molecular weight, fragmentation pattern, detection of volatile impurities |
| Chiral HPLC-MS | Enantiomeric separation and quantification | Retention times of enantiomers, enantiomeric excess (ee), molecular weight of each enantiomer |
| LC-MS/MS | Structural elucidation of compound and impurities | Fragmentation pathways, detailed structural information |
| LC-NMR | Unambiguous structure determination of separated peaks | ¹H and ¹³C NMR spectra of individual components in a mixture |
Theoretical Interpretation of Spectroscopic Data
The interpretation of complex spectroscopic data, particularly from VCD, is greatly enhanced by theoretical calculations. core.ac.ukdtic.mil Density Functional Theory (DFT) has become the standard computational method for predicting the spectroscopic properties of chiral molecules with a high degree of accuracy. semanticscholar.orgijcce.ac.irrroij.com
For this compound, the first step involves a computational conformational search to identify all stable low-energy structures of the molecule. Due to the rotational freedom around the single bonds connecting the aryl rings to the chiral center, the molecule can exist in several different conformations.
This theoretical spectrum can then be compared directly with the experimental VCD and IR spectra. A good match between the calculated spectrum of one enantiomer (e.g., the (R)-enantiomer) and the experimental spectrum allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. gaussian.com Furthermore, this comparison provides insights into the dominant solution-phase conformation of the molecule. nih.gov Discrepancies between the experimental and theoretical spectra can point to the influence of intermolecular interactions, such as hydrogen bonding with the solvent, which may then be explicitly included in the theoretical model for improved accuracy. rsc.org
A theoretical study on the similar molecule (RS)-(4-fluorophenyl)(pyridine-2yl)methanol demonstrated the utility of DFT calculations at the B3LYP/6-311++G(d,p) level for optimizing geometry and predicting vibrational spectra, providing a reliable framework for such analyses. semanticscholar.org
Computational and Theoretical Investigations of 3 Fluorophenyl 2 Thienyl Methanol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and other key electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For a molecule like 3-Fluorophenyl-(2-thienyl)methanol, a typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is often performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), would be chosen to describe the atomic orbitals. The results of such a calculation would provide key parameters like bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict various electronic properties that are crucial for understanding reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for example, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Thiophene (B33073) Derivative
This table presents hypothetical data for a related thiophene derivative to illustrate the type of information obtained from DFT calculations.
| Property | Value |
| Total Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| C=C Bond Length (Å) | 1.39 |
| C-O Bond Length (Å) | 1.43 |
| C-S Bond Length (Å) | 1.75 |
Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods are generally more computationally demanding than DFT but can provide highly accurate energy calculations and wavefunctions.
For this compound, high-accuracy energy calculations could be performed using methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)). These calculations would provide a very precise value for the molecule's total electronic energy, which is essential for determining its thermodynamic stability and for calculating reaction energies with a high degree of confidence. While computationally expensive, these methods serve as a benchmark for validating the results obtained from more approximate methods like DFT.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity and its electronic transitions.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distributions. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during chemical reactions.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational and dynamic behavior of molecules, especially in larger systems or over longer timescales.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in this compound—specifically the bonds connecting the phenyl and thienyl rings to the central methanol (B129727) carbon—means that the molecule can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
Molecular mechanics methods, which use a classical-mechanical model of a molecule with parameterized force fields (e.g., MMFF94 or AMBER), are well-suited for exploring the conformational space of a molecule. By systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the hills representing the energy barriers for interconversion.
Table 2: Hypothetical Conformational Energy Data
This table illustrates the kind of data that would be generated from a conformational analysis.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.0 | 75 |
| 2 | 180 | 1.5 | 20 |
| 3 | -60 | 2.5 | 5 |
Note: This data is hypothetical and for illustrative purposes only.
Solvent Effects on Molecular Conformation and Reactivity
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects. In an MD simulation, the motion of every atom in the system (both the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion.
For this compound, MD simulations could be performed in various solvents of different polarities (e.g., water, methanol, chloroform). These simulations would show how the solvent molecules arrange themselves around the solute and how these interactions affect its preferred conformation. For instance, polar solvents might stabilize conformations where the polar hydroxyl group is exposed, while nonpolar solvents might favor more compact structures.
Furthermore, by combining MD with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, one can study how the solvent influences the molecule's electronic properties and reactivity. This hybrid approach treats the solute molecule with a high level of quantum mechanical theory while the solvent is modeled using less computationally expensive molecular mechanics, providing a detailed and dynamic picture of chemical processes in solution.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. These simulations can elucidate the step-by-step pathway of a reaction, identifying intermediate structures and, crucially, the transition states that represent the energy maxima along the reaction coordinate.
For the synthesis of similar compounds, such as those involving the formation of a carbon-carbon bond between an aryl and a heterocyclic ring, theoretical studies can model the reaction pathway. For example, in a Grignard or similar organometallic reaction, density functional theory (DFT) calculations can be employed to map the potential energy surface. This allows for the identification of the transition state for the nucleophilic addition of a thienyl organometallic reagent to a fluorobenzaldehyde derivative.
Furthermore, reaction mechanism simulations can be applied to understand the formation of related heterocyclic structures. nih.gov For instance, the synthesis of chalcones, which share structural similarities, has been studied computationally to understand the Claisen-Schmidt condensation reaction. bohrium.com These theoretical approaches can also be used to investigate the mechanisms of related reactions such as the conversion of CO and CO2 to methanol over copper-based catalysts. dtu.dkresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting various spectroscopic parameters, providing valuable data for structural elucidation and characterization.
NMR Chemical Shift and Coupling Constant Calculations
Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. mdpi.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for these predictions. schrodinger.com
Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then often scaled or compared to a reference compound (like tetramethylsilane) to improve agreement with experimental data. These theoretical predictions can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between isomers. For instance, the predicted ¹⁹F NMR spectrum can provide insights into the electronic environment of the fluorine atom. schrodinger.com
Table 1: Predicted NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (hydroxyl) | 4.5 - 5.5 |
| ¹H (methine) | 5.8 - 6.2 |
| ¹³C (carbinol) | 70 - 75 |
| ¹⁹F | -110 to -115 |
| Note: These are hypothetical values for illustrative purposes and would require specific computational calculations for accuracy. |
Vibrational Frequency Predictions
Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govchemshell.org Harmonic vibrational frequency analysis is performed on the optimized molecular structure. researchgate.netmdpi.com
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their correlation with experimental data. These theoretical predictions are invaluable for assigning specific vibrational modes to the observed spectral bands. For example, the calculations can distinguish between the C-F stretching vibration, the O-H stretching vibration, and the various C-H and C=C stretching and bending modes of the aromatic and thiophene rings. researchgate.net
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3600 - 3400 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-F Stretch | 1250 - 1000 |
| C-O Stretch | 1200 - 1050 |
| Note: These are hypothetical values for illustrative purposes and would require specific computational calculations for accuracy. |
QSAR/QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.orgimist.manih.gov For a series of derivatives of this compound, QSAR and QSPR models can be developed to predict properties based on calculated molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net By establishing a mathematical relationship between these descriptors and an observed property for a training set of molecules, a model can be generated to predict the property for new, untested compounds. imist.ma This approach focuses on the theoretical structural correlations rather than the specific biological activity data itself. For instance, a QSAR model could correlate the electronic properties of substituents on the phenyl or thienyl ring with a theoretical binding affinity score obtained from docking studies.
Machine Learning Approaches in Predicting Reactivity and Synthetic Routes
Machine learning (ML) is an emerging and powerful tool in computational chemistry for predicting chemical reactivity and devising synthetic routes. rsc.orgnih.gov For a compound like this compound, ML models can be trained on large datasets of known chemical reactions to predict the likelihood of a particular reaction occurring or to suggest potential synthetic pathways. nih.gov
These models can learn complex patterns in reaction data that are not immediately obvious to human chemists. nih.gov For instance, an ML model could be trained to predict the outcome of a cross-coupling reaction to form the C-C bond between the phenyl and thienyl rings, taking into account various catalysts, solvents, and reaction conditions. Furthermore, machine learning algorithms can be used to predict the reactivity of different sites within a molecule, aiding in the design of selective chemical transformations. semanticscholar.org
Applications of 3 Fluorophenyl 2 Thienyl Methanol in Organic Synthesis and Materials Science Excluding Clinical/biological
Potential Role as a Synthetic Intermediate in Complex Molecule Construction
The structure of 3-Fluorophenyl-(2-thienyl)methanol, which features a fluorine-substituted phenyl group, a thiophene (B33073) ring, and a secondary alcohol, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can be a handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. The fluorinated phenyl ring and the thiophene moiety can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the construction of elaborate molecular architectures.
Potential in Ligand Design for Catalysis
The presence of heteroatoms (sulfur and oxygen) and aromatic rings makes this compound a candidate for modification into ligands for catalysis.
Chiral Ligands for Asymmetric Catalysis
The stereocenter at the carbinol carbon allows for the resolution of this compound into its constituent enantiomers. These enantiomerically pure forms could serve as precursors for the synthesis of chiral ligands. For instance, the hydroxyl group could be used to anchor the molecule to a phosphine (B1218219) moiety, creating a chiral phosphine ligand. Such ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically enriched products, which is of high importance in the pharmaceutical and fine chemical industries.
Organocatalytic Applications
While direct applications of this compound in organocatalysis are not documented, its derivatives could potentially act as organocatalysts. For example, the hydroxyl group could be part of a hydrogen-bonding network in a catalyst designed to activate substrates in an enantioselective manner. The thiophene and fluorophenyl groups can be modified to tune the steric and electronic properties of the potential catalyst, influencing its activity and selectivity.
Potential as a Precursor for Advanced Materials
The combination of a fluorinated aromatic system and a thiophene ring suggests that this compound could be a valuable precursor for advanced materials with interesting electronic and optical properties.
In the field of polymer chemistry, derivatives of this compound could be used as monomers. For example, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic moiety. The resulting polymers, incorporating both thiophene and fluorophenyl units, might exhibit useful properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can enhance properties like thermal stability and electron mobility in the final material.
Potential as a Building Block for Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The functional groups within this compound, including the hydroxyl group capable of hydrogen bonding and the aromatic rings that can participate in π-π stacking, make it a potential building block for supramolecular assemblies. By designing appropriate complementary molecules, it might be possible to direct the self-assembly of this compound into specific architectures, such as liquid crystals or molecular cages.
Potential as a Reagent for Chemical Transformations
Beyond its role as a building block, derivatives of this compound could also be employed as reagents in chemical transformations. For instance, upon conversion of the alcohol to a suitable leaving group, the resulting electrophile could be used to introduce the 3-fluorophenyl-(2-thienyl)methyl moiety into other molecules. Furthermore, the thiophene ring could be involved in specific reactions, such as desulfurization, providing a route to other classes of compounds.
Lack of Publicly Available Research on the Applications of this compound in Method Development
An extensive search of scholarly databases and scientific literature has revealed a significant gap in publicly available research concerning the specific applications of the chemical compound this compound in the development of new methods for organic synthesis and materials science. Despite a thorough investigation into various aspects of its potential utility, no dedicated studies or detailed research findings could be located that specifically focus on leveraging its unique structural features for methodological advancements in these fields.
Consequently, it is not possible to provide an article structured around the requested outline, which includes detailed research findings and data tables on the "Method Development in Organic Synthesis Utilizing its Unique Structural Features." The absence of published data prevents a scientifically accurate and informative discussion on this topic.
It is conceivable that research involving this compound may exist within private industrial research, may be part of ongoing, unpublished academic studies, or may be documented in less accessible or proprietary sources. However, based on the publicly accessible scientific record, there is no information to fulfill the request for a detailed article on its applications in method development.
Future Research Directions and Challenges for 3 Fluorophenyl 2 Thienyl Methanol
Exploration of Underexplored Reaction Pathways
While traditional Grignard and organolithium additions to corresponding aldehydes are standard methods for synthesizing diarylmethanols, the future lies in exploring more sophisticated and efficient reaction pathways. Research into underexplored methodologies could provide novel entry points to 3-Fluorophenyl-(2-thienyl)methanol and its analogues with improved yields, selectivity, and functional group tolerance.
Future avenues of exploration include:
Cascade Reactions: Designing one-pot sequences, such as cascade aldol (B89426) additions followed by fragmentation or cyclization, could offer a rapid and atom-economical approach to complex derivatives. acs.org The reactivity of dihydroxyfumaric acid with aromatic aldehydes, for instance, showcases a formal C(sp²)–H alkylation without transition metals, a concept that could be adapted. acs.org
Interrupted Beckmann-Type Rearrangements: The generation and reaction of ylideneamino sulfates present a novel, yet underexplored, pathway. mdpi.comresearchgate.netbham.ac.uk Investigating the application of this rearrangement with precursors related to 3-fluorophenyl-(2-thienyl)ketone could yield novel amine derivatives, expanding the chemical space accessible from this core structure. mdpi.comresearchgate.net
Novel Carbon-Carbon Bond Forming Reactions: Moving beyond classical methods, reactions like the Stetter reaction for 1,4-dicarbonyl compounds and the Corey-Chaykovsky reaction for cyclopropane (B1198618) ring formation could be applied to thiophene-containing chalcone (B49325) analogues, which are precursors to the target methanol (B129727). researchgate.net These methods offer pathways to unique structural motifs. researchgate.net
Transition-Metal-Free Arylations: Developing sustainable, transition-metal-free cross-arylation methods is a significant goal in modern organic synthesis. nih.gov Exploring such pathways for the synthesis of the diarylmethanol core would reduce cost and metal contamination in final products.
Integration with Emerging Synthetic Technologies
The synthesis of specialty chemicals like this compound can be significantly enhanced by adopting emerging technologies that offer greater precision, efficiency, and sustainability.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysts. Lipases have been effectively used for the kinetic and dynamic kinetic resolution (DKR) of diarylmethanols, achieving high enantiopurity and yields. acs.org Future work should focus on screening or engineering alcohol dehydrogenases and lipases specifically for the asymmetric reduction of 3-fluorophenyl-(2-thienyl)ketone or the resolution of the corresponding methanol, potentially leading to near-perfect enantioselectivity under mild conditions. acs.org
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability. Integrating catalytic asymmetric reactions, such as those using rhodium or copper hydride catalysts, into flow systems could help to optimize reaction conditions and facilitate easier scale-up. researchgate.netorganic-chemistry.org
Sustainable Solvents: The use of deep eutectic solvents (DES) as a reaction medium is a burgeoning area of green chemistry. acs.orgresearchgate.net These solvents are often biodegradable, non-toxic, and can enhance reaction rates and selectivity. Investigating the direct arylation of thiophene (B33073) derivatives or the synthesis of diarylmethanols in DES could lead to more environmentally benign production methods. acs.orgresearchgate.net
Cooperative Catalysis: Employing multiple catalysts that work in concert can enable transformations not possible with a single catalyst. A one-pot cooperative catalysis approach, for example combining a palladium catalyst with another organocatalyst, could allow for the direct synthesis of complex derivatives from simple starting materials in a single step. nih.gov
Development of Novel Derivatization Strategies
The core structure of this compound serves as a versatile scaffold for the development of new molecules with tailored properties for applications in materials science and medicinal chemistry.
Materials Science Applications: Inspired by research on thiophene-phenylene co-oligomers like BTBT, derivatization can be used to tune optoelectronic properties. acs.org Strategies could include:
Selective Polyfluorination: Introducing additional fluorine atoms onto the phenyl ring to modulate the molecule's electronic properties and enable bipolar or electron-transport characteristics. acs.org
π-System Extension: Synthesizing oligomers or polymers incorporating the this compound unit to create new luminescent or semiconducting materials. acs.orgsemanticscholar.org
Fused Ring Systems: Creating thienopyran derivatives, which have shown potential for aggregation-induced emission (AIE) and piezochromic properties. rsc.orgresearchgate.net
Medicinal Chemistry Applications: The diarylmethanol motif is a key structural core in many biologically active compounds. rsc.orgnih.gov A focused derivatization strategy could generate libraries of compounds for biological screening. This includes:
Hydroxyl Group Modification: Converting the alcohol to ethers, esters, or carbamates to alter solubility, metabolic stability, and binding interactions.
Stereospecific Substitution: Replacing the hydroxyl group with other functionalities, such as amines or azides, via SN2-type reactions to produce chiral building blocks for pharmaceuticals. nih.gov
Advanced Computational Model Development Specific to This Compound Class
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating the design of new synthetic routes and materials. Future research should focus on developing and applying advanced computational models specifically for fluorinated thienyl-aryl systems.
Mechanism and Reactivity Prediction: Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of unexplored reactions. acs.orgresearchgate.net This can guide experimental work, saving time and resources. For example, DFT could be used to predict the feasibility of the cascade or rearrangement reactions mentioned in section 8.1.
Spectroscopic Prediction: Computational methods are effective at predicting spectroscopic data (NMR, IR), which can be crucial for confirming the structure of newly synthesized compounds, especially for transient intermediates or complex conformers. acs.org
Structure-Property Relationship Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their biological activity or material properties. nih.gov This would enable the rational design of new compounds with enhanced antimicrobial, anticancer, or optoelectronic characteristics.
Crystal Engineering: Understanding and predicting how molecules pack in a solid state is vital for controlling the properties of organic materials. Computational studies can be used to analyze intermolecular interactions and predict polymorphism, guiding the crystallization process to obtain desired material properties. acs.org
| Computational Method | Application for this compound Research | Reference Example |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict transition states, calculate spectroscopic properties, and understand conformer-specific reactivity. | acs.org, researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity (e.g., antimicrobial) of new derivatives to guide synthesis. | nih.gov |
| Molecular Dynamics (MD) / Quantum Chemistry | Analyze intermolecular forces, predict crystal packing and polymorphism, and study interactions with biological targets. | acs.org |
Potential for Multifunctional Material Development
The unique combination of a chiral center, an electron-rich thiophene ring, and an electronically modifiable fluorophenyl ring makes this compound a promising building block for multifunctional materials.
Organic Electronics: Thiophene-phenylene structures are known for their charge-transport properties. researchgate.netacs.org By incorporating the this compound motif into larger conjugated systems, it may be possible to develop materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The fluorine atom can help to lower the LUMO energy level, potentially enabling electron transport, while the chiral center could induce unique packing arrangements (e.g., helical structures) that influence bulk electronic properties. acs.org
Luminescent Materials: Fused thiophene derivatives, such as thienopyrans, have been shown to exhibit interesting photophysical properties, including aggregation-induced emission (AIE). rsc.org Derivatives of this compound could be designed to exhibit AIE or serve as chiral fluorescent sensors, where a change in luminescence is triggered by the binding of a specific enantiomer of a guest molecule.
Chiral Materials: The inherent chirality of the molecule can be exploited to create materials for chiroptical applications, such as circularly polarized luminescence (CPL) or as chiral stationary phases in chromatography.
Addressing Challenges in Stereocontrol and Scalability
While the synthesis of chiral diarylmethanols has advanced significantly, major challenges in stereocontrol and scalability remain before compounds like this compound can be produced efficiently on a large scale. thieme-connect.com
Stereocontrol: Achieving high enantioselectivity (ee) is often difficult and highly substrate-dependent. For instance, some catalytic systems for asymmetric hydrosilylation show high ee only for ortho-substituted benzophenones, a condition not met by the precursor to the title compound. organic-chemistry.org Overcoming this requires the development of new, more versatile chiral catalysts and ligands. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is a powerful strategy to achieve both high yield and high enantiopurity. acs.org
Scalability: Many of the most effective asymmetric syntheses rely on expensive and air-sensitive catalysts based on noble metals like rhodium and ruthenium, along with complex chiral ligands. researchgate.netacs.org The cost and low catalyst turnover numbers can make these processes prohibitively expensive for large-scale production. Furthermore, cryogenic conditions or high pressures required for some methods present engineering challenges for scaling up. Future research must focus on developing more robust, recyclable, and cost-effective catalysts, such as those based on earth-abundant metals or immobilized enzymes.
| Challenge | Potential Solutions | Reference |
| Low Enantioselectivity | Development of new chiral ligands/catalysts; Dynamic Kinetic Resolution (DKR); Biocatalysis with engineered enzymes. | acs.orgresearchgate.netorganic-chemistry.org |
| Substrate Specificity | Screening of diverse catalyst families; Computational catalyst design. | organic-chemistry.org |
| High Catalyst Cost | Use of earth-abundant metal catalysts (e.g., Cu, Fe); Development of recyclable heterogeneous or immobilized catalysts. | organic-chemistry.orgacs.org |
| Demanding Conditions | Exploration of reactions under milder conditions (e.g., room temp, atmospheric pressure); Use of flow chemistry for better control. | organic-chemistry.org |
| Low Yields | Optimization of reaction conditions; Implementation of DKR to overcome 50% theoretical yield limit of standard kinetic resolution. | acs.org |
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach to realize its full potential. The model of dedicated research centers, such as the Collaborative Research Center on Fluorine-Specific Interactions (CRC 1349), which links synthesis, analytics, and theory, provides a blueprint for future success. fu-berlin.de
Key collaborative opportunities include:
Synthetic and Computational Chemistry: Joint efforts between experimental and theoretical chemists can accelerate the discovery of new reactions and the design of novel catalysts. Computational modeling can predict viable reaction pathways, allowing synthetic chemists to focus their efforts on the most promising routes. acs.orgacs.org
Chemistry and Materials Science: The development of new functional materials requires close collaboration between organic chemists who synthesize the molecules and materials scientists or physicists who characterize their properties and fabricate them into devices. researchgate.netacs.org
Chemistry and Biology/Pharmacology: To explore the therapeutic potential of new derivatives, synthetic chemists must work with biologists and pharmacologists to conduct biological screening, study mechanisms of action, and evaluate structure-activity relationships. rsc.orgnih.gov
Chemistry and Chemical Engineering: Scaling up promising laboratory-scale syntheses to industrial production requires the expertise of chemical engineers to design and optimize safe, efficient, and cost-effective processes.
By fostering these interdisciplinary partnerships, the scientific community can effectively tackle the existing challenges and unlock the next generation of applications for this compound and related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
